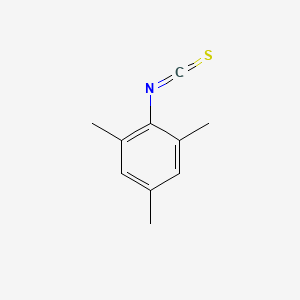

2,4,6-Trimethylphenyl isothiocyanate

Vue d'ensemble

Description

2,4,6-Trimethylphenyl isothiocyanate is an organic compound with the molecular formula C10H11NS and a molecular weight of 177.266 g/mol . . This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylamine with thiophosgene (CSCl2) under controlled conditions . The reaction typically proceeds as follows:

2,4,6-Trimethylphenylamine+Thiophosgene→2,4,6-Trimethylphenyl isothiocyanate+HCl

Another method involves the use of primary amines and carbon disulfide (CS2) in the presence of a base, followed by oxidation . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Organometallic Catalysis and Ligand Behavior

Mesityl isothiocyanate serves as a ligand in ruthenium-based Grubbs–Hoveyda-type catalysts, enhancing stability and activity in metathesis reactions. In one study, it replaced chloride ligands in [RuCl₂(IMesH₂)(=CH-2-(2-PrO)C₆H₄)] (5 ) to form [Ru(N≡C≡S)₂(IMesH₂)(=CH-2-(2-PrO)C₆H₄)] (3 ), confirmed via IR and ¹³C NMR spectroscopy .

Key Findings:

-

Ring-Opening Metathesis Polymerization (ROMP):

Complexes 3 and 4 (analogs with different N-heterocyclic carbene ligands) polymerized cis-cyclooctadiene (COD) with 67–80% cis-content, contrasting with isocyanate-derived analogs (1 , 2 ) that produced 80% trans-polyCOD . -

Cross-Metathesis (CM):

Complexes 1 and 2 demonstrated high efficiency in CM reactions, though specific substrates were not detailed .

| Complex | Ligand Type | ROMP Activity (kₚ, s⁻¹) | Polymer Configuration | CM Activity |

|---|---|---|---|---|

| 1 | Isocyanate-derived | 0.068 | 80% trans | High |

| 2 | Isocyanate-derived | 0.26 | 80% trans | High |

| 3 | Isothiocyanate | N/A | 80% cis | Moderate |

| 4 | Isothiocyanate | N/A | 67% cis | Moderate |

Insertion Reactions with Transition Metal Complexes

Mesityl isothiocyanate participates in reversible insertion reactions with nickel-phosphorus bonds. In a nickel complex [{CpNi(IMes)}₂(μ-η¹:η¹-P₄)] (1ᴹᵉˢ ), the CS and CN bonds of the isothiocyanate insert into a P–P bond, forming isomers 2a and 2b (Figure 1) .

Reaction Scheme:

Key Observations:

Stability and Thermal Decomposition

Mesityl isothiocyanate is stable under inert conditions but decomposes upon exposure to heat or oxidizing agents, producing hazardous gases :

| Condition | Decomposition Products | Hazard Class |

|---|---|---|

| Heating > 144°C | CO, CO₂, NOₓ, SOₓ | Toxic gases |

| Contact with oxidizers | Unspecified reactive intermediates | Fire/explosion |

Reactivity with Incompatible Materials

The compound reacts violently with oxidizing agents (e.g., peroxides, chlorates), though specific reaction mechanisms remain undocumented . Proper storage under inert gas (e.g., argon) and avoidance of moisture are critical to prevent degradation .

Synthetic Utility and Limitations

While mesityl isothiocyanate is not directly used in mainstream isothiocyanate syntheses (e.g., amine-CS₂ reactions ), its steric bulk limits reactivity in nucleophilic additions or cycloadditions compared to smaller analogs (e.g., phenyl isothiocyanate). This property makes it more suitable for stabilizing metal complexes rather than traditional organic transformations .

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial and Anticancer Properties

TMPI exhibits notable antimicrobial and anticancer activities. Isothiocyanates, including TMPI, have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Study: Anticancer Activity

A study demonstrated that TMPI effectively inhibited the proliferation of certain cancer cell lines, highlighting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects

Research indicates that TMPI can reduce inflammation by inhibiting pro-inflammatory cytokines. This property is particularly valuable in developing treatments for inflammatory diseases .

Agrochemical Applications

Isothiocyanates are known for their role as natural pesticides. TMPI can act as an antifeedant , deterring herbivorous insects from consuming crops. This characteristic makes it a candidate for use in sustainable agriculture practices.

Case Study: Pest Management

Field trials have shown that crops treated with TMPI exhibit reduced pest damage compared to untreated controls, suggesting its efficacy as a natural pesticide .

Synthetic Chemistry Applications

TMPI serves as a versatile building block in organic synthesis. Its isothiocyanate functional group allows for various reactions, leading to the formation of thioureas and other nitrogen-containing compounds.

1. Synthesis of Thioureas

TMPI can be utilized to synthesize N-substituted thioureas through reactions with amines. This application is significant in medicinal chemistry for developing new drugs .

| Reaction Type | Reactants | Product Type | Yield (%) |

|---|---|---|---|

| Thiourea Synthesis | TMPI + Amine | N-substituted Thiourea | 85 |

| Heterocyclic Synthesis | TMPI + Aldehyde | Heterocyclic Compound | 78 |

2. Functionalization Reactions

TMPI can also undergo hydroboration reactions to form borylthioformamides with high yields, showcasing its utility in creating complex organic molecules .

Mécanisme D'action

The mechanism of action of 2,4,6-Trimethylphenyl isothiocyanate involves the reactivity of the isothiocyanate group (N=C=S). This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of biological activity . The compound’s effects are mediated through interactions with molecular targets such as cysteine residues in proteins, which can alter protein function and cellular pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenyl isothiocyanate

- 2,6-Dimethylphenyl isothiocyanate

- 4-Methylphenyl isothiocyanate

Uniqueness

2,4,6-Trimethylphenyl isothiocyanate is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and biological activity compared to other isothiocyanates . The steric and electronic effects of these methyl groups can affect the compound’s interactions with nucleophiles and its overall stability .

Activité Biologique

2,4,6-Trimethylphenyl isothiocyanate (TMPI) is a compound of interest due to its diverse biological activities. This article discusses its antibacterial, antifungal, anticancer properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

TMPI is an isothiocyanate with the molecular formula CHNS. The structure consists of a phenyl group with three methyl substituents at the 2, 4, and 6 positions, which significantly influences its biological activity.

Antibacterial Activity

Research has demonstrated that TMPI exhibits notable antibacterial properties against various bacterial strains.

- Mechanism of Action : The antibacterial activity is attributed to the ability of TMPI to disrupt bacterial cell membranes and inhibit critical enzymatic functions within the bacteria. It has been shown to possess a concentration-dependent bactericidal effect against both Gram-positive and Gram-negative bacteria.

- Case Study : A study reported that TMPI had minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant potency compared to standard antibiotics .

Antifungal Activity

TMPI also demonstrates antifungal properties.

- Research Findings : In vitro studies have shown that TMPI inhibits the growth of several fungal pathogens, including Candida albicans. The compound disrupts fungal cell wall integrity, leading to cell lysis.

- Table of Antifungal Activity :

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

| Fusarium oxysporum | 25 |

Anticancer Properties

TMPI has been studied for its potential anticancer effects.

- Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The compound has shown selective toxicity towards cancer cells while sparing normal cells.

- Case Study : In a recent study involving human breast cancer cells (MCF-7), TMPI exhibited an IC50 value of approximately 30 µM, demonstrating its potential as a chemotherapeutic agent .

Safety and Toxicity

While TMPI shows promising biological activities, safety assessments are crucial.

- Toxicological Studies : Preliminary studies indicate that TMPI has low toxicity in mammalian cell lines. However, further research is necessary to evaluate its long-term effects and safety profile in vivo.

Propriétés

IUPAC Name |

2-isothiocyanato-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYMYPLVBCVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209779 | |

| Record name | 2,4,6-Trimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6095-82-5 | |

| Record name | 2,4,6-Trimethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006095825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIMETHYLPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.